4-Methyl-1-(piperidin-4-yl)piperazin-2-one
Overview
Description
4-Methyl-1-(piperidin-4-yl)piperazin-2-one is a heterocyclic compound . It has an empirical formula of C11H21N3O and a molecular weight of 211.30 . The IUPAC name is 4-methyl-1-(4-piperidinyl)-2-piperazinone .
Molecular Structure Analysis
The molecule consists of a piperazine ring substituted with a methyl group at one nitrogen and a piperidin-4-yl group at the other . The InChI key is GDHWXQQENDWPIY-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Dopamine D2 Receptor Probing
4-Methyl-1-(piperidin-4-yl)piperazin-2-one derivatives have been explored as probes for mapping the dopamine D2 receptor (D2DAR) binding site. Compounds in this category were synthesized and evaluated for their affinity toward D2DAR through in vitro competitive displacement assays. Molecular dynamics simulation and docking analysis aided in understanding their interaction modes with D2DAR (Penjišević et al., 2016).
CGRP Receptor Antagonism
Certain derivatives, notably (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, have been identified as potent calcitonin gene-related peptide (CGRP) receptor antagonists. The convergent, stereoselective, and economical synthesis of these compounds has been reported, demonstrating their potential in medical applications (Cann et al., 2012).
Inhibition of Acetyl-CoA Carboxylase
Novel (4-piperidinyl)-piperazine derivatives have been synthesized and evaluated as non-selective inhibitors of ACC1/2, demonstrating potent inhibitory activities in enzyme-assay and cell-based assays. These compounds, like 1,1,1-trifluoro-2-methylpropan-2-yl 4-{4-[(2-amino-6-methyl-1-benzothiophen-3-yl)carbonyl]piperazin-1-yl}piperidine-1-carboxylate, have shown promise in reducing hepatic de novo fatty acid synthesis (Chonan et al., 2011).
α1-AR Antagonistic Activities
Derivatives such as 1-(benzoxazole-2-yl)piperazine and 4-(benzoxazole-2-yl)piperidine have been synthesized and evaluated for their α1-AR antagonistic activities, showing potential as therapeutic agents (Li et al., 2008).
Photophysical Properties
Piperazine substituted naphthalimide model compounds have been synthesized and studied for their luminescent properties and photo-induced electron transfer, offering insights into their potential use in photophysical applications (Gan et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
4-methyl-1-piperidin-4-ylpiperazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c1-12-6-7-13(10(14)8-12)9-2-4-11-5-3-9/h9,11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHSWQWNHWKDKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(=O)C1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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